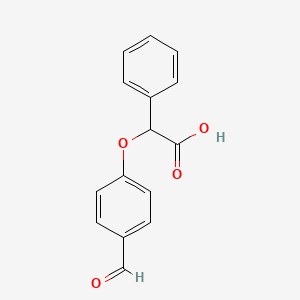

2-(4-Formylphenoxy)-2-phenylacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

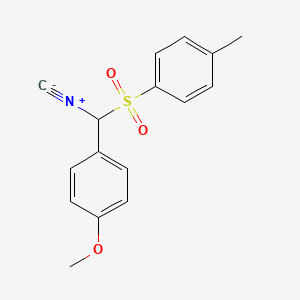

“2-(4-Formylphenoxy)-2-phenylacetic acid” is a chemical compound with the linear formula C15H12O4 . It has a molecular weight of 256.26 . It is a solid substance with a melting point between 157 - 159 degrees Celsius .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12O4/c16-10-11-6-8-13(9-7-11)19-14(15(17)18)12-4-2-1-3-5-12/h1-10,14H,(H,17,18) . This indicates the presence of 15 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms in the molecule.Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point between 157 - 159 degrees Celsius . It has a molecular weight of 256.26 and a linear formula of C15H12O4 .科学的研究の応用

Application in Photoresist for i-line Lithography

Scientific Field

Material Science and Semiconductor Industry

Summary of the Application

“2-(4-Formylphenoxy)-2-phenylacetic acid” is used in the synthesis of a novel one-component molecular glass photoresist based on cyclotriphosphazene . This photoresist is used for i-line lithography, a process used in the semiconductor industry for the fabrication of microchips .

Methods of Application

The compound is reduced by sodium borohydride to afford a derivative, which is then protected by the reaction with di-tert-butyl dicarbonate ester (DBDC) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst . The resulting product exhibits excellent film-forming property and high sensitivity, making it suitable for i-line exposure .

Results or Outcomes

The photoresist showed high sensitivity, enabling the fabrication of 1 μm line and space pattern under i-line exposure .

Synthesis of Schiff Bases

Scientific Field

Organic Chemistry

Summary of the Application

“2-(4-Formylphenoxy)-2-phenylacetic acid” is used in the synthesis of Schiff bases . Schiff bases are compounds that contain a functional group that is a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen .

Methods of Application

The compound is reacted with p-hydroxybenzaldehyde and cyanuric chloride to synthesize 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine . This compound is then reacted with 4-aminobenzoic acid to produce a Schiff base .

Results or Outcomes

The resulting Schiff bases were characterized using various techniques, including elemental analysis, thermal analyses (TGA-DTG), magnetic susceptibility, ESI-MS, ICP–AES, UV–Vis, 1H-NMR, 13C-NMR and FT-IR spectral data .

Antimicrobial Applications

Scientific Field

Medicinal Chemistry and Microbiology

Summary of the Application

“2-(4-Formylphenoxy)-2-phenylacetic acid” is used in the synthesis of trichalcone, a compound with potential antimicrobial applications .

Methods of Application

The compound’s three reactive aldehyde groups are used for the formation of trichalcone .

Results or Outcomes

The synthesized trichalcone was later used for biological applications .

Synthesis of Azomethine Derivatives

Summary of the Application

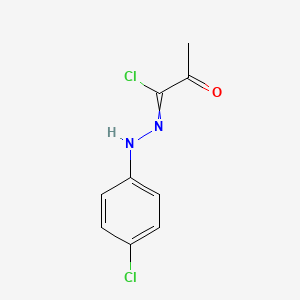

“2-(4-Formylphenoxy)-2-phenylacetic acid” is used in the synthesis of azomethine derivatives . These derivatives have been reported to possess remarkable antibacterial , antifungal , anticancer , and diuretic activities .

Methods of Application

The compound is reacted with 2-amino-4-(2’-chlorophenyl)thiazole to synthesize azomethine derivatives .

Results or Outcomes

The resulting azomethine derivatives exhibited good antibacterial activity, almost equal to that of Ciprofloxacin used as standard .

Organic Chemical Synthesis Intermediate

Summary of the Application

“2-(4-Formylphenoxy)-2-phenylacetic acid” is used as an organic chemical synthesis intermediate .

Methods of Application

The compound is commercially available and used as a starting material in various organic synthesis reactions .

Results or Outcomes

The outcomes of these reactions depend on the specific synthesis procedures .

Synthesis of Substituted Phenols

Summary of the Application

“2-(4-Formylphenoxy)-2-phenylacetic acid” is used in the synthesis of substituted phenols .

Methods of Application

The compound is reacted with arylboronic acids in ethanol .

Results or Outcomes

The resulting substituted phenols are synthesized via ipso-hydroxylation .

Safety And Hazards

特性

IUPAC Name |

2-(4-formylphenoxy)-2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-10-11-6-8-13(9-7-11)19-14(15(17)18)12-4-2-1-3-5-12/h1-10,14H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWOTZCJKPDGPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)OC2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377304 |

Source

|

| Record name | 2-(4-formylphenoxy)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Formylphenoxy)-2-phenylacetic acid | |

CAS RN |

480994-56-7 |

Source

|

| Record name | 2-(4-formylphenoxy)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)